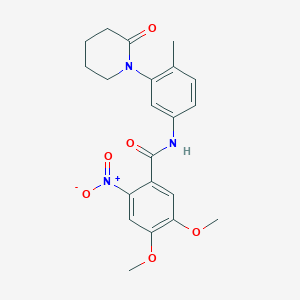
4,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide, also known as DMNPAN, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. DMNPAN is a member of the benzamide family of compounds, which are known to exhibit a range of biological activities, including antitumor, antifungal, and antiviral properties.
Applications De Recherche Scientifique
Hypoxia-Selective Cytotoxicity
- Cytotoxic Action Against Hypoxic Cells of Solid Tumors : A study by Shyam et al. (1999) found that 4,5-dimethoxy-2-nitro analogue, a related compound, demonstrated significant toxicity to hypoxic EMT6 mammary carcinoma cells with minor toxicity to aerobic cells. This suggests its potential in targeting hypoxic regions in solid tumors (Shyam et al., 1999).
Crystal Engineering
- Molecular Tapes and Weak Interactions : Saha et al. (2005) investigated molecular tapes via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes involving 4-nitrobenzamide, a structurally similar compound. This highlights the utility of such compounds in crystal design and understanding intermolecular interactions (Saha et al., 2005).
Photochemical Studies
- Photolabile Protecting Group Applications : Matsumoto et al. (2009) discussed the use of 4,5-Dimethoxy-2-nitrobenzyloxycarbonyl group as a photolabile protecting group, demonstrating its potential in photochemical applications and UV-irradiation studies (Matsumoto et al., 2009).
Reductive Chemistry and Bioreductive Drugs
- Selective Toxicity for Hypoxic Cells : Palmer et al. (1995) explored the reductive chemistry of a similar compound, 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, noting its selective toxicity for hypoxic cells. This study enhances the understanding of bioreductive drugs and their activation in hypoxic tumor cells (Palmer et al., 1995).
Molecular Complexation
- Crystal Engineering for Nonlinear Optics : Muthuraman et al. (2001) investigated molecular complexes for potential use in nonlinear optics. While not directly mentioning the exact compound, their study on 4-hydroxy-4'-nitrobiphenyl/stilbene complexes provides insights into the potential of similar nitrobenzamide derivatives in crystal engineering (Muthuraman et al., 2001).
X-ray Crystallography
- Molecular Crystal Structure Analysis : Maru and Shah (2013) conducted a study on the crystal structure of a dihydropyridine derivative related to the compound . This research is significant for understanding the structural aspects of similar nitrobenzamide derivatives (Maru & Shah, 2013).
Propriétés
IUPAC Name |
4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-13-7-8-14(10-16(13)23-9-5-4-6-20(23)25)22-21(26)15-11-18(29-2)19(30-3)12-17(15)24(27)28/h7-8,10-12H,4-6,9H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYGNAHDCSCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2469395.png)
![2-[(E)-3-(2-nitrophenyl)-2-propenylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2469396.png)
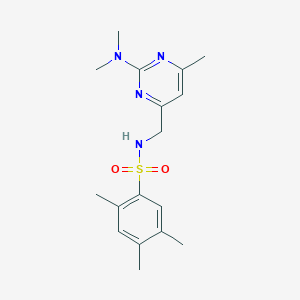

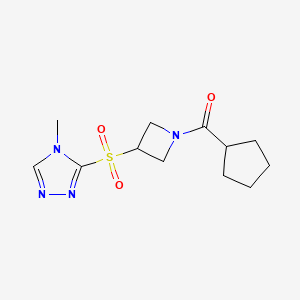
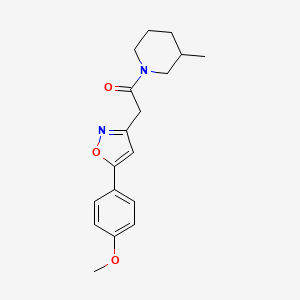


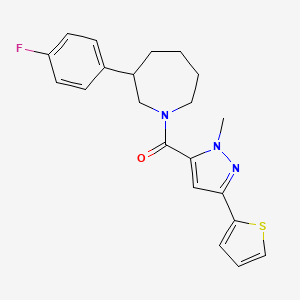
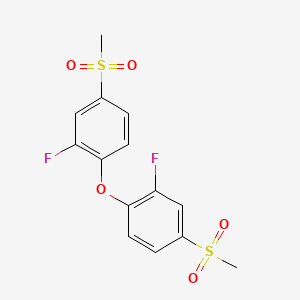
![2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2469411.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2469414.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2469415.png)
![5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B2469417.png)